Desvancosaminyl vancomycin

Overview

Description

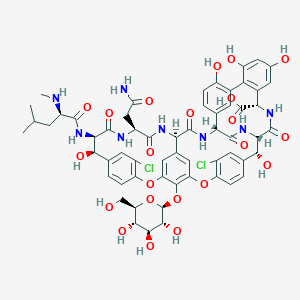

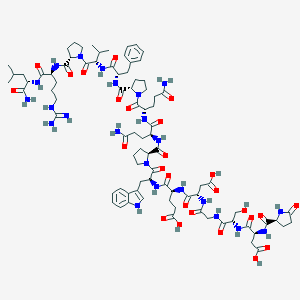

Desvancosaminyl vancomycin is a glycopeptide that is vancomycin lacking the vancoaminyl residue . It belongs to the class of organic compounds known as oligopeptides, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .

Synthesis Analysis

The enzyme, isolated from the bacterium Amycolatopsis orientalis, catalyzes the ultimate step in the biosynthesis of the antibiotic vancomycin . The reaction catalyzed is devancoaminyl-vancomycin + dTDP-beta-L-vancosamine <=> dTDP + H (+) + vancomycin .Molecular Structure Analysis

Desvancosaminyl vancomycin has a complex structure with a molecular weight of approximately 1306.08 . It contains a total of 161 bonds, including 99 non-H bonds, 38 multiple bonds, 11 rotatable bonds, 8 double bonds, 30 aromatic bonds, 6 six-membered rings, and 1 twelve-membered ring .Chemical Reactions Analysis

The enzyme devancosaminyl-vancomycin vancosaminetransferase, isolated from Amycolatopsis orientalis, catalyzes the ultimate step in the biosynthesis of the antibiotic vancomycin .Physical And Chemical Properties Analysis

Desvancosaminyl vancomycin is a large glycopeptide compound with a molecular weight of approximately 1450 Da . It is not appreciably absorbed orally and is eliminated primarily via the renal route, with >80%–90% recovered unchanged in urine within 24 h after administration of a single dose .Scientific Research Applications

Antibiotic Treatment

Desvancosaminyl vancomycin is a tricyclic glycopeptide antibiotic produced by the fermentation of Streptomyces orientalis . It is primarily used for the treatment of infections due to methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) .

Treatment of Pseudomembranous Enterocolitis

Orally-administered vancomycin is the drug of choice to treat pseudomembranous enterocolitis in the gastrointestinal tract . However, the risk of vancomycin-resistant enterococcal infection or colonization is significantly associated with oral vancomycin .

Prevention of Endocarditis

Vancomycin is also used for the prevention of endocarditis, a serious infection of the heart’s inner lining .

Infections during Prosthetic Implantation

Vancomycin is used to prevent infections during prosthetic implantation . This is particularly important in orthopedic surgeries where prosthetic joints are implanted.

Analytical Methodologies for Determination in Human Plasma

The detection of vancomycin in plasma has always aroused particular concern because the performance of the assay affects the clinical treatment outcome . Immunoassay has been the first choice for vancomycin concentration monitoring due to its simplicity and practicality .

Research on Mucin Interactions

Studies have demonstrated strong interactions between vancomycin and gastric and intestinal mucins, resulting in very large aggregates . This has implications for the absorption of the antibiotic across the mucus barrier .

Mechanism of Action

Target of Action

Desvancosaminyl vancomycin primarily targets Glycosyltransferase GtfD and Glycosyltransferase GtfA in the organism Amycolatopsis orientalis . These enzymes play a crucial role in the biosynthesis of the antibiotic vancomycin .

Mode of Action

Desvancosaminyl vancomycin acts by catalyzing the attachment of L-vancosamine to a monoglucosylated heptapeptide intermediate during the final stage of glycopeptide antibiotic vancomycin biosynthesis . This interaction with its targets leads to the production of the antibiotic vancomycin .

Biochemical Pathways

The biochemical pathway involved in the action of Desvancosaminyl vancomycin is the vancomycin biosynthesis pathway . This pathway involves the attachment of L-vancosamine to a monoglucosylated heptapeptide intermediate, which is a crucial step in the production of the antibiotic vancomycin .

Pharmacokinetics

It is known that the compound is a small molecule .

Result of Action

The result of Desvancosaminyl vancomycin’s action is the production of the antibiotic vancomycin . Vancomycin is a potent antibiotic used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria .

Action Environment

The action of Desvancosaminyl vancomycin is influenced by the environment within the organism Amycolatopsis orientalis .

Safety and Hazards

properties

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44-,45+,46-,47-,48-,49+,50-,59+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHYVJAUGVHJHX-PZIRYZLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H62Cl2N8O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desvancosaminyl vancomycin | |

CAS RN |

101485-50-1 | |

| Record name | Desvancosaminyl vancomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of desvancosaminyl vancomycin in the biosynthesis of vancomycin?

A1: Desvancosaminyl vancomycin, also known as vancomycin pseudoaglycone, is a key intermediate in the biosynthesis of the clinically important antibiotic vancomycin. It is formed by the glucosylation of vancomycin aglycone by the glycosyltransferase GtfB. [] This enzymatic step is crucial for the subsequent attachment of the 4-epi-vancosamine sugar moiety by another glycosyltransferase, GtfC, ultimately leading to the formation of the mature vancomycin molecule. []

Q2: Can you explain the substrate specificity of glycosyltransferases involved in modifying desvancosaminyl vancomycin?

A2: Research indicates that the glycosyltransferases GtfC and GtfD exhibit distinct substrate specificities. While both enzymes can utilize UDP-4-epi-vancosamine as a sugar donor, GtfC specifically recognizes and acts upon desvancosaminyl vancomycin to attach the 4-epi-vancosamine sugar. [] Interestingly, GtfD demonstrates broader substrate tolerance, capable of attaching the 4-epi-vancosamine not only to desvancosaminyl vancomycin but also to a glucosylated teicoplanin scaffold. [] This difference in substrate specificity highlights the potential for engineering these enzymes to create novel glycopeptide antibiotics.

Q3: Are there alternative analytical techniques for studying desvancosaminyl vancomycin besides the commonly used reversed-phase liquid chromatography?

A3: Yes, hydrophilic interaction chromatography (HILIC) has emerged as a promising alternative method for analyzing desvancosaminyl vancomycin and other related impurities of vancomycin. [] Traditional reversed-phase liquid chromatography faces limitations in terms of its polarity selectivity and compatibility with mass spectrometry. [] HILIC, on the other hand, provides better retention and separation of these polar glycopeptide compounds. [] This improved separation allows for more accurate identification and quantification of desvancosaminyl vancomycin, facilitating research into its biosynthesis and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

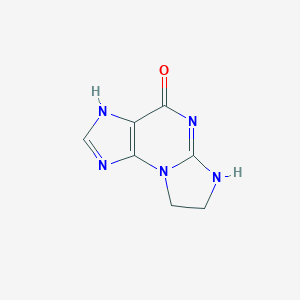

![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)

![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)

![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)

![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)